Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate
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Overview
Description
Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate is a chemical compound with the molecular formula C12H21NO3. It is a derivative of carbamic acid and features a tert-butyl group, a cyclobutyl ketone, and a propyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl ketone derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction with aryl halides and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The cyclobutyl ketone moiety can participate in various chemical interactions, affecting the overall reactivity and function of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-oxocyclobutyl)carbamate: Similar structure but lacks the propyl chain.
Tert-butyl (2-oxocyclobutyl)carbamate: Similar but with a different substitution pattern on the cyclobutyl ring.
Uniqueness
Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-2-(3-oxocyclobutyl)propyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(4,5)9-6-10(15)7-9/h9H,6-8H2,1-5H3,(H,14,16) |
InChI Key |
WZMMFXWYLRPLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C1CC(=O)C1 |
Origin of Product |
United States |
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